molecular formula C11H9N3O B8476959 2-(4-cyano-1H-indol-1-yl)acetamide

2-(4-cyano-1H-indol-1-yl)acetamide

Cat. No. B8476959
M. Wt: 199.21 g/mol
InChI Key: GFMXLAYYRRJCIK-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a solution of 60% NaH (12.38 g) in DMF (480 ml) was added a solution of 1H-indole-4-carbonitrile (40.0 g) in DMF (80 ml) at 0° C. After stirring at 0° C. for 30 min, it was stirred at room temperature for 0.5 hour. Thereafter, a solution of 2-bromoacetamide (40.76 g) in DMF (80 ml) was added dropwise thereto at 0° C. The solution was warmed from 0° C. to room temperature, and stirred for 12 hours. To the reaction solution was added water (1200 ml), and the precipitated white solid was collected by filtration. The solution was washed with hot water (300 ml) and diisopropyl ether (200 ml) to obtain 2-(4-cyano-1H-indol-1-yl)acetamide (52.1 g) as a white solid.
Name
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40.76 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
1200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([C:12]#[N:13])[C:6]=2[CH:5]=[CH:4]1.Br[CH2:15][C:16]([NH2:18])=[O:17].O>CN(C=O)C>[C:12]([C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][N:3]2[CH2:15][C:16]([NH2:18])=[O:17])#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
12.38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C#N
Name
Quantity
480 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40.76 g
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
it was stirred at room temperature for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed from 0° C. to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the precipitated white solid was collected by filtration
WASH
Type
WASH
Details
The solution was washed with hot water (300 ml) and diisopropyl ether (200 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C2C=CN(C2=CC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.